2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that combines a chloromethyl group and an aldehyde group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the chloromethylation of 2,3-dihydro-1H-indene-2-carbaldehyde. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride under acidic conditions . The reaction proceeds through the formation of a highly electrophilic chloromethyl carbocation, which then reacts with the indene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic and potentially carcinogenic reagents involved in the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-2,3-dihydro-1H-indene-2-carbinol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through its reactive chloromethyl group, enabling the study of biological processes and the development of bioconjugates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde largely depends on its reactivity towards nucleophiles. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds. The aldehyde group can also participate in various biochemical pathways, further expanding the compound’s utility in biological research.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Similar in having a chloromethyl group, but with a pyridine ring instead of an indene ring.
2-(Chloromethyl)benzaldehyde: Similar in having both a chloromethyl and an aldehyde group, but with a benzene ring instead of an indene ring.
Uniqueness: 2-(Chloromethyl)-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group on an indene ring
Properties
Molecular Formula |
C11H11ClO |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H11ClO/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11/h1-4,8H,5-7H2 |
InChI Key |
ULPWGIFXGNBZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCl)C=O |
Origin of Product |
United States |
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